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Compound of Interest

Compound Name: Diisostearyl fumarate

Cat. No.: B056379

Diisostearyl Fumarate: A Comprehensive
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical identification,
properties, and analytical methodologies for Diisostearyl fumarate. The information is
intended to support research, development, and quality control activities involving this long-
chain diester.

Chemical Identification

Diisostearyl fumarate is a diester of fumaric acid and isostearyl alcohol. Its branched
isostearyl chains contribute to its unique physical and chemical properties, making it a subject
of interest in various industrial and research applications.

Table 1: Chemical Identifiers of Diisostearyl Fumarate
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Identifier

Value

CAS Number

113431-53-1[1][2]

Alternative CAS Numbers: 112385-09-8,
680206-25-1

IUPAC Name

bis(16-methylheptadecyl) (2E)-but-2-

enedioate[1]

Molecular Formula

C40H7604[1]

Molecular Weight

621.03 g/mol [1]

Synonyms

Diisooctadecyl 2-butenedioate, 2-Butenedioic

acid, diisooctadecyl ester[3]

Physicochemical Properties

Diisostearyl fumarate is a high-molecular-weight, branched ester characterized by its stability

and low viscosity.[1] These properties are attributed to the steric hindrance provided by its

bulky isostearyl chains, which prevents crystallization and results in a liquid state with good

flow properties.[1]

Table 2: Physical and Chemical Properties of Diisostearyl Fumarate

Property

Value

Physical State

Liquid (at room temperature)[1]

Solubility Soluble in DMSO and Methanol[4]
Melting Point Data not available
Boiling Point Data not available
Density Data not available

Refractive Index

Data not available

Experimental Protocols for Chemical Identification
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The definitive identification and characterization of Diisostearyl fumarate rely on a
combination of spectroscopic and chromatographic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in
Diisostearyl fumarate.

Methodology:

o Sample Preparation: A small drop of neat Diisostearyl fumarate liquid is placed directly
onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

o Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400
cm™1).

o Spectral Analysis: The resulting spectrum is analyzed for characteristic absorption bands.
Expected Characteristic Peaks:

e ~1740 cm~1: A strong absorption band corresponding to the C=0 stretching vibration of the
ester functional group.[1]

e ~1640 cm~1: A band indicating the C=C stretching of the trans-configured fumarate double
bond.[1]

e ~1300-1000 cm~1: Intense peaks associated with the C-O stretching vibrations of the ester
linkage.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elucidate the
fragmentation pattern of Diisostearyl fumarate, confirming its structure.

Methodology (Electrospray lonization - Time of Flight - ESI-TOF):

o Sample Introduction: The sample is dissolved in a suitable solvent and introduced into the
ESI source.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b056379?utm_src=pdf-body
https://www.benchchem.com/product/b056379?utm_src=pdf-body
https://www.benchchem.com/product/b056379?utm_src=pdf-body
https://www.benchchem.com/product/b56379
https://www.benchchem.com/product/b56379
https://www.benchchem.com/product/b056379?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056379?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

« lonization: The sample is ionized, typically forming protonated molecules [M+H]* or sodium
adducts [M+Na]*.

e Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by the TOF analyzer.
Expected Results:

e Molecular lon Peak: An ion corresponding to the exact mass of Diisostearyl fumarate
(C40H7604), which is 620.57 g/mol .[1]

o Fragmentation Pattern: Analysis of the fragmentation pattern can provide information about
the isostearyl chains and the fumarate core. Common fragmentation pathways for esters
include cleavage at the C-O bond and rearrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectroscopy are essential for providing detailed structural information,
including the confirmation of the ester bond formation and the branching in the isostearyl
chains.[1]

Methodology:

o Sample Preparation: A small amount of Diisostearyl fumarate is dissolved in a deuterated
solvent (e.g., CDCIs).

» Data Acquisition: *H and *3C NMR spectra are acquired on a high-resolution NMR
spectrometer.

» Spectral Analysis: The chemical shifts, integration, and coupling patterns of the signals are
analyzed to elucidate the molecular structure.

Expected Spectral Features:

e 1H NMR: Signals corresponding to the vinyl protons of the fumarate group, the protons of the
isostearyl chains (including the characteristic signals for the branched methyl groups), and
the protons adjacent to the ester oxygen.
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e 13C NMR: Resonances for the carbonyl carbons of the ester, the olefinic carbons of the
fumarate core, and the various carbons of the branched isostearyl chains.

High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for assessing the purity of Diisostearyl fumarate and for separating it
from starting materials or by-products.[1]

Methodology (Reversed-Phase):
» Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile or methanol) and water.

o Stationary Phase: A C18 column is commonly used for the separation of non-polar
compounds like long-chain esters.

o Detection: A UV detector is typically used, as the fumarate moiety contains a chromophore.

o Quantification: The concentration of Diisostearyl fumarate can be determined by comparing
its peak area to that of a known standard.

Chemical Identification Workflow

The following diagram illustrates a logical workflow for the comprehensive chemical
identification and characterization of Diisostearyl fumarate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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